3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Overview
Description
3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[44]non-1-ene-6,8-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro[44]non-1-ene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of a gold-catalyzed spirocyclization process, which has been shown to be effective for constructing the azaspiro[4.4]nonenone ring system .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Medicine: Due to its unique structure, it may have potential as a lead compound in drug discovery, particularly for diseases where spirocyclic compounds have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
Azaspirene: A compound with a similar spirocyclic structure, known for its angiogenesis inhibitory properties.
Uniqueness
What sets 3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione apart is its specific combination of functional groups and the spirocyclic core, which confer unique reactivity and potential biological activity. This makes it a compound of significant interest for further research and development.
Properties
IUPAC Name |
3-chloro-7-(4-fluorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O2/c13-9-5-12(16-15-9)6-10(18)17(11(12)19)8-3-1-7(14)2-4-8/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIGSDPKGOPNCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=NC12CC(=O)N(C2=O)C3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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